molecular formula C11H18O10S2 B14293572 Butanedioic acid, methylene-, bis(3-sulfopropyl) ester CAS No. 117520-67-9

Butanedioic acid, methylene-, bis(3-sulfopropyl) ester

Cat. No.: B14293572
CAS No.: 117520-67-9
M. Wt: 374.4 g/mol
InChI Key: BYLRZCIZXYKLQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Butanedioic acid, methylene-, bis(3-sulfopropyl) ester is a chemical compound with a complex structure that includes multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Butanedioic acid, methylene-, bis(3-sulfopropyl) ester typically involves esterification reactions. The process begins with the reaction of butanedioic acid with methylene groups, followed by the introduction of sulfopropyl groups. The reaction conditions often require specific catalysts and controlled temperatures to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound involves large-scale esterification processes. These processes are optimized for efficiency and yield, often utilizing continuous flow reactors and advanced purification techniques to produce high-purity compounds.

Chemical Reactions Analysis

Types of Reactions

Butanedioic acid, methylene-, bis(3-sulfopropyl) ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products, depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the ester groups, leading to the formation of alcohols or other derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The reaction conditions, including temperature, pressure, and solvent choice, play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions vary widely, including different esters, alcohols, and substituted derivatives. The specific products depend on the reaction pathway and conditions employed.

Scientific Research Applications

Butanedioic acid, methylene-, bis(3-sulfopropyl) ester has a wide range of scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound’s unique structure makes it useful in studying biochemical pathways and interactions.

    Industry: The compound is used in the production of polymers, coatings, and other materials.

Mechanism of Action

The mechanism by which Butanedioic acid, methylene-, bis(3-sulfopropyl) ester exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to the desired effects. The exact mechanism depends on the context in which the compound is used, such as in drug development or material science.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

  • Succinic acid, methylene-
  • Itaconic acid
  • Methylenesuccinic acid
  • Propylenedicarboxylic acid
  • 2-Propene-1,2-dicarboxylic acid

Uniqueness

Butanedioic acid, methylene-, bis(3-sulfopropyl) ester is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications that similar compounds may not be suitable for.

Properties

CAS No.

117520-67-9

Molecular Formula

C11H18O10S2

Molecular Weight

374.4 g/mol

IUPAC Name

3-[3-(3-sulfopropoxycarbonyl)but-3-enoyloxy]propane-1-sulfonic acid

InChI

InChI=1S/C11H18O10S2/c1-9(11(13)21-5-3-7-23(17,18)19)8-10(12)20-4-2-6-22(14,15)16/h1-8H2,(H,14,15,16)(H,17,18,19)

InChI Key

BYLRZCIZXYKLQL-UHFFFAOYSA-N

Canonical SMILES

C=C(CC(=O)OCCCS(=O)(=O)O)C(=O)OCCCS(=O)(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.